Methyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-(piperidin-1-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Methyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-(piperidin-1-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a tetrahydropyrimidine ring, a piperidine moiety, and a dimethoxyphenyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
The synthesis of Methyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-(piperidin-1-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate 3,4-dimethoxyphenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. This intermediate is then reacted with piperidine and formaldehyde under Mannich reaction conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.
Chemical Reactions Analysis
Methyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-(piperidin-1-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the methoxy groups, leading to the formation of various derivatives.
Hydrolysis: Acidic or basic hydrolysis can cleave the ester group, yielding the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines, thiols). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-(piperidin-1-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound’s structure suggests potential biological activities, making it a candidate for screening in biological assays to identify new pharmacological agents.
Medicine: It may be explored for its potential therapeutic properties, including anti-inflammatory, analgesic, or anticancer activities.
Industry: The compound can be used in the development of new materials or as a building block in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of Methyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-(piperidin-1-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is not fully understood. its structure suggests that it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or π-π stacking. The piperidine moiety may enhance its binding affinity to certain biological targets, while the dimethoxyphenyl group could contribute to its overall pharmacophore.
Comparison with Similar Compounds
Similar compounds to Methyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-(piperidin-1-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate include other tetrahydropyrimidine derivatives and piperidine-containing molecules. For example:
Tetrahydropyrimidine derivatives: These compounds share the core tetrahydropyrimidine ring and may exhibit similar biological activities.
Piperidine-containing molecules: Compounds like piperidine alkaloids or piperidine-based drugs (e.g., piperidine derivatives used in CNS disorders) have structural similarities and may offer insights into the potential activities of the target compound.
The uniqueness of this compound lies in its specific combination of functional groups, which may impart distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-(piperidin-1-ylmethyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O5/c1-26-15-8-7-13(11-16(15)27-2)18-17(19(24)28-3)14(21-20(25)22-18)12-23-9-5-4-6-10-23/h7-8,11,18H,4-6,9-10,12H2,1-3H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSILFNNXPRMEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)CN3CCCCC3)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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